molecular formula C17H16F2N2O2 B7349163 (2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide

カタログ番号 B7349163
分子量: 318.32 g/mol
InChIキー: NIMJHSDBPQDHPC-LSDHHAIUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide inhibits the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes, including cell division, migration, and survival. By inhibiting HDAC6, this compound induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound disrupts the interaction between cancer cells and the extracellular matrix, which is essential for tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on HDAC6, with minimal effects on other HDAC isoforms. This selectivity is important because it reduces the risk of off-target effects and toxicity. In addition, this compound has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. These properties make it a promising candidate for clinical development.

実験室実験の利点と制限

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide has several advantages for use in lab experiments. It has a well-defined mechanism of action, which allows for the identification of biomarkers and potential drug targets. In addition, this compound has been shown to be effective against various cancer cell lines, which allows for the study of its activity in different cancer types. However, this compound has some limitations for use in lab experiments. Its low yield and complex synthesis method make it difficult to produce in large quantities. Furthermore, its high cost may limit its use in some research settings.

将来の方向性

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are several areas for future research. Firstly, more studies are needed to understand the mechanism of action of this compound and its effects on different cancer types. Secondly, the development of more efficient synthesis methods and analogs of this compound may improve its yield and potency. Thirdly, the identification of biomarkers and potential drug targets may help to personalize cancer treatment and improve patient outcomes. Finally, the combination of this compound with other cancer therapies may enhance its effectiveness and reduce the risk of resistance.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its selective inhibitory effect on HDAC6 and good pharmacokinetic properties make it a promising candidate for clinical development. However, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment.

合成法

The synthesis of (2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide involves a multistep process that starts with the reaction of 2-pyridinecarboxaldehyde with ethyl 2-bromoacetate, followed by the reaction with tert-butylamine to form the intermediate compound. The intermediate is then reacted with difluoromethylphenyl isocyanate to form the final product, this compound. The overall yield of this synthesis method is around 20%.

科学的研究の応用

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to be effective against cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. Furthermore, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy when used in combination.

特性

IUPAC Name

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-16(19)11-3-5-13(6-4-11)21-17(22)14-7-9-23-15(14)12-2-1-8-20-10-12/h1-6,8,10,14-16H,7,9H2,(H,21,22)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMJHSDBPQDHPC-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)NC2=CC=C(C=C2)C(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1C(=O)NC2=CC=C(C=C2)C(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。